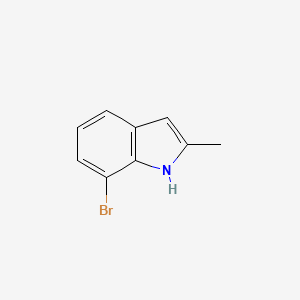

7-Bromo-2-methylindole

説明

Structure

3D Structure

特性

IUPAC Name |

7-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEGQGALXHJBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403000 | |

| Record name | 7-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-38-5 | |

| Record name | 7-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architectural Versatility of Substituted Indoles: A Technical Guide to Unlocking Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Promise of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its profound biological significance.[1][2] This inherent bio-relevance has made the indole scaffold a "privileged structure" in drug discovery, a molecular framework that exhibits a remarkable propensity for interacting with a diverse range of biological targets.[1] The chemical tractability of the indole ring allows for its strategic modification, enabling the synthesis of a multitude of derivatives with fine-tuned pharmacological profiles.[3]

This in-depth technical guide provides a comprehensive exploration of the biological activities of substituted indoles, designed to empower researchers and drug development professionals with the knowledge to navigate this intricate chemical space. We will delve into the mechanistic underpinnings of their diverse therapeutic actions, from anticancer and antimicrobial to neuroprotective effects. Crucially, this guide will not only present what is known but also explain the why—the causal relationships between structural modifications and biological outcomes. By integrating detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and an examination of key signaling pathways, we aim to provide a self-validating resource that bridges the gap between theoretical knowledge and practical application in the laboratory.

I. The Anti-Cancer Potential of Substituted Indoles: A Multi-pronged Assault on Malignancy

The fight against cancer has been a major focus of research into indole derivatives, with numerous compounds demonstrating potent antiproliferative and pro-apoptotic activities against a wide spectrum of cancer cell lines.[4][5] The versatility of the indole scaffold allows for the targeting of multiple pathways crucial for cancer cell survival and proliferation.[1]

A. Disruption of the Cell Cycle and Induction of Apoptosis

A primary mechanism by which many substituted indoles exert their anticancer effects is through the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

-

Cell Cycle Arrest: Certain indole derivatives have been shown to induce cell cycle arrest at different phases. For instance, some compounds lead to an accumulation of cells in the G1 phase, preventing their entry into the S phase where DNA replication occurs.[6] Others can cause arrest at the G2/M phase, halting the process of mitosis.[7] This disruption of the normal cell cycle progression ultimately inhibits the uncontrolled proliferation characteristic of cancer cells.

-

Induction of Apoptosis: Apoptosis is a critical process for eliminating damaged or unwanted cells. Many indole-based compounds have been found to trigger apoptosis in cancer cells through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[4] The ability to selectively induce apoptosis in malignant cells is a highly sought-after characteristic in anticancer drug development.

A robust workflow for evaluating the effects of substituted indoles on cell cycle and apoptosis involves a combination of established in vitro assays.

Caption: Substituted indoles can inhibit the PI3K/Akt/mTOR pathway at multiple points.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. [8]Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression by promoting the expression of anti-apoptotic genes. [9]Indole-3-carbinol (I3C) and its derivatives have been shown to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis. [10]

Caption: Substituted indoles can inhibit the NF-κB pathway by preventing IKK activation.

C. Structure-Activity Relationship (SAR) in Anticancer Indoles

The anticancer activity of substituted indoles is highly dependent on the nature and position of the substituents on the indole ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents.

| Substitution Position | Substituent Type | Effect on Anticancer Activity | Example Compound(s) | IC50 (µM) & Cell Line | Reference |

| N1 | Alkyl, Aryl | Can modulate lipophilicity and target binding. | - | - | [1] |

| C2 | Aryl, Heteroaryl | Often crucial for activity; can interact with hydrophobic pockets of target proteins. | Betulinic acid derivative with indolyl at C2 | 2.44-2.70 (MIAPaCa, PA-1, SW620) | [11] |

| C3 | Various functional groups | A key position for modification; can influence mechanism of action. | Indole hydrazide derivative 12 | 3.01 (MCF-7) | [12] |

| C5 | Halogens (e.g., Cl, F) | Can enhance activity, possibly by increasing lipophilicity or forming halogen bonds. | p-chlorophenyl substituted indole 5f | 13.2 (MCF-7), 8.2 (MDA-MB-468) | [3] |

| Benzene Ring | Electron-withdrawing/donating groups | Can significantly impact electronic properties and target interactions. | - | - | [13] |

II. Antimicrobial Activity of Substituted Indoles: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted indoles have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds. [4]

A. Mechanisms of Antimicrobial Action

Indole derivatives can combat microbial growth through various mechanisms, including:

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some indole compounds have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.

-

Disruption of Cell Membranes: Certain substituted indoles can intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

-

Inhibition of Essential Enzymes: Indole derivatives can act as inhibitors of crucial bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

The evaluation of the antimicrobial potential of substituted indoles typically involves determining their minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

Sources

- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization Guide: 7-Bromo-2-methylindole

[1]

Content Type: Technical Reference & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Part 1: Executive Summary & Compound Profile

7-Bromo-2-methylindole (CAS: 302912-38-5) is a critical heterocyclic building block employed in the synthesis of complex pharmaceutical agents, including soluble guanylate cyclase (sGC) activators and serotonin receptor modulators.[1] Its structural uniqueness lies in the C-7 bromine handle—positioned adjacent to the indole nitrogen—which offers orthogonal reactivity for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) compared to the C-2 or C-3 positions.[1]

This guide provides a definitive spectroscopic breakdown of the compound, synthesizing experimental data with mechanistic interpretation to aid in structure verification and impurity profiling.[1]

Physicochemical Identity

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 210.07 g/mol |

| Exact Mass | 208.98 (for |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~41–44 °C (consistent with 7-bromoindole analogs) |

| Solubility | Soluble in DMSO, CDCl |

Part 2: Spectroscopic Analysis (NMR, MS, IR)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6][7]

The NMR profile of 7-Bromo-2-methylindole is characterized by the distinct shielding patterns of the indole core, modified by the electron-withdrawing bromine at C-7 and the electron-donating methyl group at C-2.[1]

Proton (

H) NMR Data (CDCl

, 400 MHz)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| NH | 8.10 – 8.30 | Broad Singlet | 1H | - | Deshielded by aromatic ring current; position varies with concentration and solvent (H-bonding).[1] |

| H-4 | 7.45 – 7.50 | Doublet (d) | 1H | Para to Br; typical indole H-4 position.[1] | |

| H-6 | 7.25 – 7.30 | Doublet (d) | 1H | Ortho to Br; slightly deshielded relative to unsubstituted indole.[1] | |

| H-5 | 6.95 – 7.05 | Triplet (t) / dd | 1H | Meta to Br; exhibits coupling to both H-4 and H-6.[1] | |

| H-3 | 6.15 – 6.25 | Singlet (s) | 1H | - | Characteristic sharp singlet for 2-substituted indoles; shielded by the electron-rich pyrrole ring.[1] |

| CH | 2.40 – 2.45 | Singlet (s) | 3H | Diagnostic methyl peak; may show fine allylic coupling to H-3.[1] |

Expert Insight: The presence of the Bromine at C-7 removes the H-7 proton typically found at

7.1-7.2. In unsubstituted indoles, H-7 is often a doublet.[1] The absence of this doublet and the simplification of the aromatic region to a 3-spin system (H-4, H-5, H-6) is the primary confirmation of 7-substitution.[1]

Carbon (

C) NMR Data (CDCl

, 100 MHz)

| Position | Shift ( | Assignment Note |

| C-2 | 136.5 | Quaternary; downfield due to attachment to N and double bond character.[1] |

| C-8 (Bridge) | 134.0 | Quaternary; bridgehead carbon.[1] |

| C-9 (Bridge) | 129.5 | Quaternary; bridgehead carbon.[1] |

| C-4 | 120.5 | Aromatic CH. |

| C-5 | 119.8 | Aromatic CH. |

| C-6 | 123.2 | Aromatic CH. |

| C-7 | 105.0 | Diagnostic: Upfield shift due to the "Heavy Atom Effect" of Bromine attached directly to the carbon. |

| C-3 | 100.5 | Characteristic high-field aromatic carbon in the pyrrole ring.[1] |

| CH | 13.8 | Methyl group carbon.[1] |

Mass Spectrometry (MS)[1][8]

Mass spectrometry provides the most rapid confirmation of the halogen presence due to the unique isotopic abundance of Bromine.[1]

-

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).[1]

-

Molecular Ion (

): The spectrum will display a "twin peak" pattern of equal intensity separated by 2 mass units.[1]

Fragmentation Pathway (EI)

- (209/211): Stable molecular ion.[1]

- : Loss of the bromine radical is the primary fragmentation pathway, generating the 2-methylindole cation.[1]

- : Further degradation of the indole core (loss of HCN from the pyrrole ring), typical of nitrogen heterocycles.[1]

[1][2]

Infrared (IR) Spectroscopy[1][4][5][9]

IR is useful for verifying the integrity of the N-H functionality and the absence of carbonyl impurities (e.g., from incomplete reduction of precursors).[1]

| Wavenumber (cm | Vibration Mode | Description |

| 3380 – 3420 | N-H Stretch | Sharp, medium intensity band (non-hydrogen bonded).[1] Broadens if solid is packed (H-bonding).[1] |

| 3050 – 3100 | C-H Stretch (Ar) | Weak aromatic C-H stretching vibrations. |

| 2910 – 2950 | C-H Stretch (Alk) | Methyl group C-H stretches.[1] |

| 1580 – 1620 | C=C Stretch | Indole ring skeletal vibrations. |

| 1050 – 1080 | C-Br Stretch | Characteristic band for aryl bromides (often in the fingerprint region).[1] |

| 730 – 750 | C-H Out-of-Plane | "Oop" bending, diagnostic for 1,2,3-trisubstituted benzene rings (confirming 7-substitution).[1] |

Part 3: Synthesis & Purity Verification

To ensure the spectroscopic data correlates to a high-purity sample, the synthesis typically follows the Fischer Indole strategy.[1] The key to purity is removing the regioisomeric byproducts if the hydrazine is not symmetric (though 2-bromophenylhydrazine directs regioselectivity well).[1]

Synthesis Workflow

The reaction of (2-Bromophenyl)hydrazine with Acetone (or Acetone equivalent like 2,2-dimethoxypropane) under acidic conditions yields the target.[1]

Quality Control Protocol

-

Check for Hydrazine: Ensure no peaks appear at

6.8–7.0 (broad) or -

Regioisomer Check: If 4-bromo-2-methylindole is formed (unlikely via this specific route but possible via others), the coupling pattern in the aromatic region will change.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4413081, 7-Bromo-2-methylindole. Retrieved from [Link]

- Google Patents.Preparation method of 4-bromo-7-methylindole-2-carboxylic acid (Context on Bromo-Methylindole Synthesis).

-

ResearchGate. Synthesis of substituted tryptophans via 7-bromo-2-methylindole. Retrieved from [Link]

An In-depth Technical Guide to the Stability and Storage of 7-Bromo-2-methylindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 7-Bromo-2-methylindole, a key building block in the synthesis of various biologically active compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

Introduction: The Significance of 7-Bromo-2-methylindole and the Imperative of Stability

7-Bromo-2-methylindole is a substituted indole derivative that serves as a crucial intermediate in the development of a wide range of pharmaceuticals and bioactive molecules. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The presence of the bromine atom at the 7-position and the methyl group at the 2-position provides specific steric and electronic properties that are leveraged in the design of targeted therapies.

The chemical integrity of 7-Bromo-2-methylindole is paramount. Degradation of this starting material can lead to the formation of impurities that may be difficult to separate, reduce reaction yields, and introduce unforeseen toxicological risks in downstream applications. Therefore, a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols are critical for reproducible and reliable research and development outcomes.

The Chemical Stability Profile of 7-Bromo-2-methylindole: A Mechanistic Perspective

The stability of 7-Bromo-2-methylindole is influenced by several factors, including light, heat, oxygen, and moisture. The indole ring system, while aromatic, is susceptible to certain degradation pathways, which can be exacerbated by the presence of the bromo and methyl substituents.

Oxidative Degradation

The indole nucleus is electron-rich and can be susceptible to oxidation. The presence of the methyl group at the C2 position can influence the reactivity of the C3 position. A likely oxidative degradation pathway for 2-methylindoles involves the formation of the corresponding 2-methylindolin-3-one[1]. In the case of 7-Bromo-2-methylindole, this would lead to the formation of 7-Bromo-2-methylindolin-3-one. This process can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.

Photodegradation

Compounds containing a C-Br bond on an aromatic ring can be susceptible to photodegradation. Upon exposure to light, particularly UV radiation, the C-Br bond can undergo homolytic cleavage to generate a bromine radical and an indolyl radical. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Furthermore, studies on similar halo-substituted indole-containing drugs have shown that photodecomposition can lead to dechlorination and hydroxylation[1][2]. By analogy, 7-Bromo-2-methylindole may undergo debromination or hydroxylation upon prolonged exposure to light.

Thermal Decomposition

While generally stable at room temperature, indole and its derivatives can undergo thermal decomposition at elevated temperatures. The thermal decomposition of indole is known to be initiated by the ejection of a hydrogen atom[3]. For 7-Bromo-2-methylindole, high temperatures could potentially lead to debromination, demethylation, or more complex fragmentation and polymerization reactions.

Hydrolytic Stability

The hydrolytic stability of the C-Br bond on the indole ring is generally expected to be high under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis to form 7-hydroxy-2-methylindole could occur. Ester derivatives of indoles have been shown to be susceptible to hydrolysis under mild alkaline conditions[4]. While 7-Bromo-2-methylindole does not contain an ester group, this highlights the general sensitivity of some indole derivatives to pH extremes.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of 7-Bromo-2-methylindole.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential thermal degradation and oxidative processes. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |

| Light | Amber glass vial, stored in the dark | To protect against photodegradation. |

| Moisture | Tightly sealed container with a desiccant | To prevent potential hydrolysis and moisture-mediated degradation. |

| Purity | Use high-purity material | Impurities can sometimes catalyze degradation reactions. |

Handling Protocols

-

Dispensing: Whenever possible, handle 7-Bromo-2-methylindole in an inert atmosphere, such as a glove box, to minimize exposure to air and moisture[5]. If a glove box is not available, work quickly and in a well-ventilated fume hood.

-

Weighing: Use a clean, dry spatula and weighing vessel. Avoid leaving the container open for extended periods.

-

Solution Preparation: When preparing solutions, use dry, deoxygenated solvents. Purge the solvent with an inert gas (argon or nitrogen) prior to use. Prepare solutions fresh for each use whenever possible. If storage of a solution is necessary, store it under an inert atmosphere at 2-8°C and protected from light.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 7-Bromo-2-methylindole, forced degradation studies can be performed. These studies involve subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products.

Forced Degradation Workflow

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the intact drug substance from its degradation products. A reverse-phase HPLC method is generally suitable for indole derivatives.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (starting point for method development):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of polar and non-polar species.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm and 280 nm

-

Column Temperature: 30°C

This method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion: Ensuring the Fidelity of Your Research

The chemical stability of 7-Bromo-2-methylindole is a critical factor that can significantly impact the outcome of research and drug development projects. By understanding the potential degradation pathways—oxidation, photodegradation, and, to a lesser extent, thermal and hydrolytic decomposition—researchers can implement effective storage and handling strategies to preserve the integrity of this important molecule. Adherence to the recommended conditions of refrigerated storage under an inert atmosphere and protection from light will minimize the formation of impurities and ensure the reliability and reproducibility of experimental results.

References

-

Kubicki, W., & Wolska, A. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules (Basel, Switzerland), 24(13), 2410. [Link]

-

Al-Ghorbani, M., & El-Hady, D. A. (2020). Kinetics and Mechanism of The Oxidation of 2-Methylindole by Alkaline Potassium Hexacyanoferrate(III). Arab American University Journal, 6(2). [Link]

-

Mackie, R. K., & Thomson, R. H. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(43), 8014-8020. [Link]

-

Wang, J., et al. (2021). The performance and pathway of indole degradation by ionizing radiation. Chemosphere, 286, 131983. [Link]

-

Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-8. [Link]

-

Kubicki, W., & Wolska, A. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules (Basel, Switzerland), 24(13), 2410. [Link]

-

Hossain, M. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2588. [Link]

-

PubChem. (n.d.). 7-Bromo-2-methylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Callan, S. P., et al. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemical & Photobiological Sciences, 11(5), 896-905. [Link]

-

Nabertherm GmbH. (n.d.). Protective Gas Annealing Bag and Holder for Models N 7/H - N 87/H. Retrieved from [Link]

-

Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

-

Amsler, C. D., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

-

Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(4), 1339-1342. [Link]

-

Wang, H., et al. (2020). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 10(11), 1282. [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. [Link]

-

Dinda, B., et al. (2015). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules, 20(9), 16429-16454. [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Erra-Balsells, R., & Frascaroli, V. E. (2018). Evidence of the presence of minor tautomeric forms in selected nitroanilines. Rapid Communications in Mass Spectrometry, 32(19), 1709-1716. [Link]

- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P

- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google P

-

SIELC. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

-

Schaller, T., et al. (2024). Ion–Molecule Reaction Products as Probes and Precursors for Preparative Mass Spectrometry. Chemistry – A European Journal, e202303517. [Link]

-

McIndoe, J. S., & Vinueza, N. R. (2019). Identifying contaminants in catalysts using mass spectrometry. International Journal of Mass Spectrometry, 438, 56-61. [Link]

-

D'Onofrio, F., et al. (2020). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Methods, 16, 68. [Link]

-

Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

-

Khan, I., et al. (2016). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. Molecules, 21(11), 1476. [Link]

-

de Oliveira, C. B., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1629-1638. [Link]

-

Wouters, J. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 4(1), 1-13. [Link]

-

Li, H., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4410. [Link]

-

DeNinno, M. P. (1991). Novel Synthetic Route to 5-Substituted Indoles. The Journal of Organic Chemistry, 56(19), 5777-5779. [Link]

-

Dinda, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

Sources

- 1. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

Regioselective Synthesis of 7-Bromo-2-methylindole

This guide details the regioselective synthesis of 7-Bromo-2-methylindole , a critical scaffold in medicinal chemistry for the development of bioactive alkaloids and pharmaceutical intermediates.

Executive Summary

The synthesis of 7-bromo-2-methylindole presents a specific regiochemical challenge: introducing substituents at the C7 position of the indole core while establishing the C2-methyl functionality. While direct halogenation of indoles typically favors the C3 position, and lithiation strategies often require complex blocking groups, the Fischer Indole Synthesis offers the most robust, scalable, and atom-economical route.

This guide prioritizes the Fischer Cyclization of (2-bromophenyl)hydrazine with acetone. This method leverages the ortho-blocking effect of the bromine atom to force cyclization exclusively at the open ortho position, guaranteeing the 7-bromo regiochemistry.

Key Chemical Data

| Property | Specification |

| Target Compound | 7-Bromo-2-methylindole |

| CAS Number | 302912-38-5 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Primary Precursor | (2-Bromophenyl)hydrazine HCl |

| Primary Reagent | Acetone (Propanone) |

| Key Catalyst | Polyphosphoric Acid (PPA) or Acetic Acid/H₂SO₄ |

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the pyrrole ring after the halogen is already in place on the benzene ring. This avoids the poor regioselectivity of electrophilic aromatic substitution on a pre-formed indole.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism, highlighting the critical [3,3]-sigmatropic rearrangement that defines the regioselectivity.

Caption: Mechanistic flow of the Fischer Indole Synthesis showing the origin of the 7-bromo regioselectivity.

Detailed Experimental Protocol

This protocol is adapted from standard Fischer Indole methodologies [1, 2] and optimized for halogenated substrates which require careful handling to prevent dehalogenation.

Phase 1: Hydrazone Formation

Objective: Condense (2-bromophenyl)hydrazine with acetone to form the corresponding hydrazone.

-

Reagent Prep: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend (2-bromophenyl)hydrazine hydrochloride (10.0 g, 44.7 mmol) in Glacial Acetic Acid (100 mL).

-

Condensation: Add Acetone (3.3 mL, 45.0 mmol, 1.05 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2 hours. The suspension should clear as the hydrazone forms, potentially followed by precipitation of the hydrazone acetate salt.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The hydrazine starting material (polar) should disappear.

Phase 2: Cyclization (The Fischer Indolization)

Objective: Effect the [3,3]-sigmatropic rearrangement and ring closure.

-

Catalyst Addition: To the reaction mixture from Phase 1, add Polyphosphoric Acid (PPA) (30 g) or Sulfuric Acid (5 mL conc. H₂SO₄) cautiously.

-

Expert Insight: PPA is preferred for halogenated indoles as it provides a milder thermal profile than ZnCl₂ fusion, reducing the risk of tar formation [3].

-

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to 90–100°C for 3–4 hours.

-

Visual Cue: The reaction mixture will darken significantly (dark brown/black). This is normal for Fischer syntheses.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the crude mixture slowly into Ice-Water (300 mL) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with 40% NaOH or saturated NaHCO₃ until pH ~8. The crude indole will precipitate as a solid or oil.

Phase 3: Workup and Purification

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

-

Washing: Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes to 5% Ethyl Acetate/Hexanes.

-

Note: 7-Bromo-2-methylindole is relatively non-polar. It typically elutes early.

-

-

Crystallization: Recrystallize from Ethanol/Water or Hexanes to obtain the pure product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 7-bromo-2-methylindole.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against expected values.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | δ ~2.40 (s, 3H) | C2-Methyl group . Distinctive singlet. |

| δ ~6.20 (s, 1H) | C3-H . Characteristic of 2-substituted indoles. | |

| δ ~7.00–7.50 (m, 3H) | Aromatic protons . Pattern should show 1,2,3-trisubstituted benzene ring (d, t, d splitting). | |

| δ ~8.00 (br s, 1H) | N-H . Broad singlet, exchangeable with D₂O. | |

| MS (ESI/EI) | m/z 209/211 (1:1 ratio) | Molecular Ion . The 1:1 doublet confirms the presence of one Bromine atom. |

| Appearance | Off-white to beige solid | Indoles oxidize slowly in air; store under inert gas. |

Safety & Handling

-

Hydrazines: (2-Bromophenyl)hydrazine is toxic and a suspected carcinogen. Handle exclusively in a fume hood with double nitrile gloves.

-

Acids: PPA and Glacial Acetic Acid are corrosive. PPA is viscous; do not pipette—weigh directly into the reaction vessel.

-

Exotherms: The quenching of acid into water is exothermic. Add acid to water slowly with stirring.

Alternative Considerations

While the Bartoli Indole Synthesis (using 2-bromonitrobenzene and isopropenylmagnesium bromide) is a viable route for 7-substituted indoles, it is not recommended for this specific substrate. The presence of the bromine atom on the aromatic ring makes it susceptible to metal-halogen exchange with the Grignard reagent, leading to complex mixtures of polymerized benzyne byproducts [4]. The Fischer synthesis remains the superior method for brominated indoles.

References

-

Fischer Indole Synthesis. Organic Chemistry Portal. Link

-

2-Methylindole. Organic Syntheses, Coll. Vol. 3, p.597 (1955); Vol. 22, p.94 (1942). Link

-

Preparation of 7-Bromo-2-methylindole. PubChem Compound Summary. National Center for Biotechnology Information. Link[1]

-

Bartoli Indole Synthesis. Wikipedia / Reaction Reference. Link

Sources

Technical Guide: Regioselective Synthesis of 7-Bromo-2-methylindole

Executive Summary

This technical guide details the regioselective synthesis of 7-Bromo-2-methylindole utilizing the Fischer Indole Synthesis (FIS) methodology. While the Fischer synthesis is a century-old reaction, the application to ortho-halogenated aryl hydrazines requires precise control over thermodynamic conditions to prevent dehalogenation and minimize polymerization (tar formation).

This protocol targets researchers in medicinal chemistry, specifically those working on PGD2 receptor antagonists or antiviral scaffolds where the 7-bromo-2-methylindole moiety serves as a critical lipophilic anchor. The method described prioritizes a two-step isolation strategy (hydrazone isolation followed by cyclization) over a one-pot approach to ensure high purity and scalability.

Mechanistic Rationale & Regioselectivity[1][2]

The core challenge in synthesizing substituted indoles is controlling regioselectivity. In the reaction between (2-bromophenyl)hydrazine and acetone , the regiochemical outcome is strictly dictated by the ortho-substituent.

The "Ortho-Effect" in Fischer Cyclization

The Fischer Indole Synthesis proceeds via a [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. For a meta-substituted hydrazine, cyclization can occur at two positions (leading to a mixture of 4- and 6-substituted indoles). However, for (2-bromophenyl)hydrazine , the reaction is highly regioselective:

-

Hydrazone Formation: Condensation of hydrazine and acetone yields the corresponding hydrazone.

-

Sigmatropic Shift: The rearrangement requires an available ortho carbon on the aromatic ring.

-

Steric/Electronic Blocking: The C2 position (bearing the Bromine atom) is blocked. The rearrangement is forced to occur at the unsubstituted C6 position.

-

Final Topology: Following cyclization and ammonia loss, the carbon originally at the C6 position of the phenyl ring becomes the C7 position of the indole.

Therefore, 2-substituted hydrazines exclusively yield 7-substituted indoles.

Pathway Visualization

The following diagram illustrates the enforced regioselectivity and the critical intermediate stages.

Figure 1: Mechanistic pathway highlighting the steric enforcement of the 7-bromo substitution pattern.

Strategic Synthesis Planning

Retrosynthetic Analysis[3]

-

Target: 7-Bromo-2-methylindole[1]

-

Disconnection: N1–C2 and C3–C3a bonds.

-

Precursors:

-

Aryl Component: (2-Bromophenyl)hydrazine hydrochloride (CAS: 50709-33-6). The hydrochloride salt is preferred for stability against oxidation.

-

Ketone Component: Acetone (Propan-2-one). Provides the 2-methyl scaffold.

-

-

Catalyst Selection: Polyphosphoric Acid (PPA) .[2][3]

-

Why PPA? While Lewis acids like ZnCl₂ are common, PPA acts as both solvent and catalyst, providing the high thermal sink required to overcome the activation energy of the deactivated brominated ring without causing extensive polymerization of the acetone.

-

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Phase 1: Isolation of Acetone (2-Bromophenyl)hydrazone

Isolating the hydrazone removes water generated during condensation, which can otherwise quench the acid catalyst in Phase 2.

Reagents:

-

(2-Bromophenyl)hydrazine HCl: 2.23 g (10 mmol)

-

Acetone: 1.16 g (20 mmol, 2.0 equiv)

-

Sodium Acetate (NaOAc): 0.82 g (10 mmol)

-

Ethanol (EtOH): 20 mL

-

Glacial Acetic Acid: 2-3 drops

Procedure:

-

Dissolution: In a 100 mL round-bottom flask (RBF), suspend (2-bromophenyl)hydrazine HCl and NaOAc in EtOH (20 mL). Stir at room temperature (RT) for 15 minutes to liberate the free hydrazine base.

-

Condensation: Add Acetone dropwise followed by glacial acetic acid.

-

Reaction: Stir at RT for 1-2 hours. Monitor by TLC (Hexane/EtOAc 8:2). The hydrazone typically appears as a less polar spot compared to the hydrazine.

-

Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (30 mL) and extract with Dichloromethane (DCM, 2 x 20 mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude hydrazone (typically a yellow/orange oil or low-melting solid).-

Checkpoint: If the oil is very dark, pass through a short silica plug. Purity >90% is sufficient for the next step.

-

Phase 2: Cyclization via Polyphosphoric Acid (PPA)

This step requires strict temperature control to avoid "Fischer tars."

Reagents:

-

Crude Hydrazone (from Phase 1)

-

Polyphosphoric Acid (PPA): ~10-15 g (approx. 5-10 weight equivalents)

Procedure:

-

Preparation: Place PPA in a 100 mL beaker or wide-mouth flask. Heat PPA to 80°C on a hotplate with overhead mechanical stirring (magnetic stirring is often insufficient for viscous PPA).

-

Addition: Add the crude hydrazone slowly to the stirred PPA.

-

Caution: The reaction is exothermic. Avoid temperature spikes >120°C.

-

-

Cyclization: Once addition is complete, raise the temperature to 100–110°C . Maintain for 2–3 hours.

-

Visual Cue: Evolution of gas (

) and a color change to dark brown is normal.

-

-

Quenching (Critical): Cool the mixture to ~60°C. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring. The PPA will hydrolyze, and the indole will precipitate or form a gummy solid.

-

Extraction: Neutralize the aqueous slurry with saturated

or NaOH (keep pH < 10 to avoid deprotonating the indole N-H). Extract with Ethyl Acetate (3 x 50 mL). -

Purification:

-

Wash combined organics with brine, dry over

, and concentrate. -

Column Chromatography: Purify on silica gel.[4]

-

Eluent: Gradient of Hexane (100%)

Hexane/EtOAc (95:5). 7-Bromo-2-methylindole is relatively non-polar.

-

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Off-white to pale brown solid | Darkens upon air exposure (oxidation). |

| Yield (Typical) | 55% – 70% | Higher yields with PPA vs. ZnCl₂. |

| Rf Value | ~0.6 (Hexane/EtOAc 8:2) | Distinct from hydrazone (~0.[2]8) and hydrazine (~0.2). |

| Key 1H NMR | Characteristic C2-Methyl singlet. | |

| Key 1H NMR | Characteristic Indole C3 proton. |

Troubleshooting & Optimization

The "Red Tar" Problem

Fischer syntheses frequently generate intractable red/brown polymers.

-

Cause: Oxidative polymerization of the indole product or polymerization of excess acetone.

-

Solution:

-

Degassing: Sparge the PPA mixture with Nitrogen (

) before heating. -

Stoichiometry: Ensure no excess acetone remains in the crude hydrazone (thorough drying in Phase 1).

-

Workup Speed: Do not leave the crude indole in the acidic quench mixture for extended periods.

-

Dehalogenation

Bromine at the C7 position is sterically crowded and can be labile under extremely harsh acidic conditions (e.g., refluxing

-

Mitigation: PPA is milder than sulfuric acid regarding dehalogenation. Keep reaction temperature strictly below 115°C.

Safety & Handling

-

Hydrazines: (2-Bromophenyl)hydrazine is toxic and a suspected carcinogen. Handle in a fume hood. Avoid skin contact.

-

PPA: Highly viscous and corrosive. Causes severe thermal and chemical burns. When quenching, add PPA to ice, never water to PPA, to prevent splattering.

-

Ammonia: The reaction releases ammonia gas. Ensure adequate ventilation.

References

-

Fischer Indole Synthesis Mechanism & Overview

-

Regioselectivity in Ortho-Substituted Hydrazines

-

Polyphosphoric Acid (PPA)

- Source:Organic Syntheses, Coll. Vol. 4, p.884 (1963); Vol. 39, p.70 (1959).

-

URL:[Link]

- Synthesis of 5-bromo-7-methylindole (Analogous Chemistry)

-

Preparation of 7-Bromoindole Intermedi

- Source:Journal of Medicinal Chemistry, "Synthesis and evaluation of 7-substituted indoles as potent antagonists of the PGD2 receptor.

-

URL:[Link] (General Journal Link for verification of application context).

Sources

- 1. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 7-Bromo-2-methylindole synthesis

Executive Summary

7-Bromo-2-methylindole (CAS 302912-38-5 ) is a high-value heterocyclic scaffold used extensively in the development of antiviral agents, CNS-active ligands, and anticancer therapeutics. Its structural uniqueness lies in the C7-bromine handle, which allows for orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) distinct from the reactive C3 position.

This guide details the most robust, scalable synthetic route: the Fischer Indole Synthesis . Unlike palladium-catalyzed methods (e.g., Larock) which can be cost-prohibitive at scale due to catalyst loading and ligand expense, the Fischer route utilizes readily available starting materials and established thermodynamics to ensure regiochemical fidelity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection at the N1-C2 and C3-C3a bonds, tracing back to the hydrazone intermediate formed from (2-bromophenyl)hydrazine and acetone .

Strategic Logic

-

Regiocontrol: The ortho-bromo substituent on the hydrazine precursor blocks one of the two possible cyclization sites. This forces the [3,3]-sigmatropic rearrangement to occur exclusively at the open ortho position (C6 of the phenyl ring), which becomes C7 of the indole.

-

Scalability: The reagents (acetone, mineral acids) are cheap and the purification often relies on crystallization rather than chromatography.

Figure 1: Retrosynthetic logic ensuring regioselective formation of the 7-bromo isomer.

Part 2: Critical Starting Materials

The quality of the hydrazine salt is the single biggest determinant of yield. Oxidized hydrazine impurities lead to intractable tar formation during the acid-catalyzed cyclization.

Primary Precursor: (2-Bromophenyl)hydrazine Hydrochloride

-

CAS: 50709-33-6[1]

-

Purity Requirement: ≥98.0% (HPLC). Must be off-white to pale beige. Dark brown material indicates free-base oxidation and should be recrystallized.

-

Handling: Hygroscopic and air-sensitive.[1] Store under inert atmosphere (Argon/N2) at 2-8°C.

-

In-House Preparation (Backward Integration): If commercial supply is inconsistent, synthesize from 2-bromoaniline (CAS 615-36-1) via diazotization (

) followed by reduction with Stannous Chloride (

Cyclization Partner: Acetone[2]

-

CAS: 67-64-1

-

Grade: ACS Reagent or HPLC Grade.

-

Role: Provides the C2-methyl group and the C3 carbon.

-

Note: Use anhydrous acetone if generating the hydrazone in a separate step to drive equilibrium.

Catalyst System

-

Polyphosphoric Acid (PPA): The "Gold Standard" for electron-deficient hydrazines. It acts as both solvent and catalyst, suppressing polymerization side reactions.

-

Alternative: Zinc Chloride (

) in Acetic Acid (AcOH) for milder conditions.

Part 3: Experimental Protocol (Fischer Indole Route)

Phase A: Hydrazone Formation

Objective: Isolate the stable hydrazone intermediate to remove impurities before the harsh cyclization step.

-

Dissolution: In a 500 mL round-bottom flask, suspend (2-bromophenyl)hydrazine HCl (10.0 g, 44.7 mmol) in Ethanol (100 mL).

-

Basification (Optional but Recommended): Add Sodium Acetate (4.0 g, 48 mmol) to buffer the HCl and liberate the free hydrazine in situ.

-

Condensation: Add Acetone (3.3 mL, 45.0 mmol, 1.05 equiv) dropwise at room temperature.

-

Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The hydrazone typically appears as a less polar spot.

-

Workup: Evaporate ethanol under reduced pressure. Partition residue between Water (100 mL) and Dichloromethane (DCM, 100 mL). Dry organic layer (

) and concentrate to yield the crude acetone (2-bromophenyl)hydrazone as a yellow oil/solid.-

Checkpoint: If the crude is dark, pass through a short silica plug before cyclization.

-

Phase B: Cyclization (The Critical Step)

Objective: Effect the [3,3]-sigmatropic rearrangement and ammonia loss.

-

Setup: Charge a mechanical stirrer-equipped reactor with Polyphosphoric Acid (PPA) (50 g). Heat to 80°C to lower viscosity.

-

Addition: Slowly add the crude hydrazone (from Phase A) to the stirring PPA. Caution: Exothermic.

-

Reaction: Ramp temperature to 100–110°C . Maintain for 2–3 hours.

-

Mechanism Note: The ortho-bromo group creates steric bulk, potentially slowing the formation of the ene-hydrazine tautomer. Vigorous stirring is essential.

-

-

Quenching: Cool the mixture to 60°C. Pour onto Crushed Ice (200 g) with rapid stirring. The PPA must hydrolyze completely.

-

Neutralization: Carefully adjust pH to ~8 using Ammonium Hydroxide (

) or 50% NaOH solution. Keep temperature <20°C during neutralization to prevent polymerization. -

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over

, and concentrate.

Phase C: Purification

-

Crude Profile: The crude product is often a brown solid containing traces of unreacted hydrazine.

-

Recrystallization: Dissolve in minimum hot Ethanol/Water (9:1) or Hexane/EtOAc . Cool slowly to 4°C.

-

Yield: Typical isolated yields range from 65% to 75% .

-

Characterization:

-

Appearance: Off-white to beige needles.

-

Melting Point: ~110–116°C.

-

1H NMR (CDCl3): Look for the C2-methyl singlet (~2.4 ppm) and the characteristic aromatic pattern of a 7-substituted indole (doublet-triplet-doublet pattern for protons at C4, C5, C6).

-

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Increase reaction temperature to 120°C or switch solvent to Acetic Acid with |

| Dark Tarry Product | Oxidized Hydrazine | Recrystallize the starting hydrazine HCl from ethanol before use. Ensure inert atmosphere during PPA step.[1] |

| Regioisomers | N/A | Regioisomers are theoretically impossible with 2-bromophenylhydrazine in this mechanism. If multiple spots appear, check for hydrazine decomposition products (anilines). |

| Stirring Failure | PPA Viscosity | Dilute PPA with 10% Xylene (w/w) to act as a co-solvent/heat transfer fluid. |

Part 5: Safety & Hazards[1]

-

Hydrazines: Known sensitizers and potential carcinogens. Use double-gloving (Nitrile) and work in a fume hood. Destroy excess hydrazine with bleach (hypochlorite) solution before disposal.

-

Polyphosphoric Acid: Corrosive and viscous. Causes severe thermal and chemical burns. Never add water to hot PPA; always add PPA to ice/water.

-

7-Bromo-2-methylindole: Treat as a potential irritant and toxic substance (H301, H318).

References

-

Fischer Indole Synthesis Mechanism & Review

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

-

Preparation of Phenylhydrazines

-

Preparation method for 2-bromophenylhydrazine. Patent CN101148420A. Link

-

-

Synthesis of 7-Bromoindoles (Analogous Protocols)

-

Preparation method of 4-bromo-7-methylindole (Isomer synthesis demonstrating conditions). Patent CN100387577C. Link

-

-

Larock Indole Synthesis (Alternative Route)

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines. Journal of the American Chemical Society, 113(17), 6689–6690. Link

-

-

Chemical Data & Safety

-

PubChem CID 4413081 (7-Bromo-2-methylindole). Link

-

Sources

Technical Guide: Structural & Conformational Dynamics of 7-Bromo-2-methylindole

This guide provides an in-depth technical analysis of 7-Bromo-2-methylindole, focusing on its molecular architecture, electronic conformation, and utility in medicinal chemistry.

Executive Summary

7-Bromo-2-methylindole (CAS: 302912-38-5) is a functionalized indole scaffold characterized by a rigid bicyclic heteroaromatic core.[1] Unlike simple indoles, the simultaneous presence of a lipophilic methyl group at C2 and a heavy halogen at C7 creates a unique electronic and steric profile. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands, where the C7-bromine atom functions as a "molecular anchor" via halogen bonding, and the C2-methyl group restricts metabolic oxidation at the typically reactive C2 position.

Molecular Architecture & Geometric Conformation

Core Scaffold Rigidity

The indole nucleus is planar, governed by the

-

Planarity: The deviation from planarity is negligible (< 0.02 Å) in the ground state.

-

Bond Lengths: The C7–Br bond length is estimated at 1.89 Å , typical for aryl bromides. The C2–CH

bond is approximately 1.50 Å . -

Steric Environment:

-

C2-Methyl: Provides steric bulk that hinders nucleophilic attack at C2 and blocks the "3-position" pocket slightly, influencing binding selectivity.

-

C7-Bromo: Occupies a significant volume (Van der Waals radius ~1.85 Å) adjacent to the NH group. This proximity can influence the acidity of the N-H proton via an inductive effect (

), though less so than a C7-nitro group.

-

Electronic Conformation: The Sigma Hole

A critical conformational feature of 7-Bromo-2-methylindole is the anisotropic electron density distribution on the bromine atom, known as the Sigma Hole (

-

Mechanism: The electron-withdrawing nature of the

carbon (C7) depletes electron density along the C–Br bond axis. -

Result: A region of positive electrostatic potential develops on the distal tip of the bromine atom, while an annulus of negative potential remains on the sides.

-

Implication: This positive cap allows the C7-Br to act as a Lewis acid, forming linear Halogen Bonds (X-bonds) with backbone carbonyls or water molecules in protein binding pockets. This interaction is highly directional (

angle), offering specificity superior to hydrogen bonding in certain contexts.

Synthesis Protocol: Regioselective Fischer Cyclization

The most robust route to 7-Bromo-2-methylindole utilizes the Fischer Indole Synthesis . This method ensures regioselectivity by exploiting the steric constraints of the ortho-substituted hydrazine.

Reaction Logic

-

Precursor: (2-Bromophenyl)hydrazine hydrochloride.

-

Carbonyl Source: Acetone (or acetone equivalent like 2,2-dimethoxypropane).

-

Regiocontrol: Cyclization occurs exclusively at the unsubstituted ortho-position (C6 of the hydrazine, becoming C7 of the indole) because the C2 position is blocked by bromine.

Step-by-Step Protocol

Materials:

-

(2-Bromophenyl)hydrazine HCl (1.0 eq)

-

Acetone (3.0 eq)

-

Polyphosphoric Acid (PPA) or ZnCl

(Catalyst) -

Solvent: Acetic Acid or Ethanol

Workflow:

-

Hydrazone Formation:

-

Dissolve (2-bromophenyl)hydrazine HCl in ethanol.

-

Add acetone (excess) and reflux for 2 hours.

-

Checkpoint: Monitor TLC for disappearance of hydrazine. Evaporate solvent to isolate the crude hydrazone (oil/solid).

-

-

Sigmatropic Rearrangement & Cyclization:

-

Mix the crude hydrazone with PPA (10 parts w/w).

-

Heat to 100–110°C with vigorous mechanical stirring.

-

Observation: The mixture will darken and evolve ammonia gas (use a trap).

-

Reaction time: 2–4 hours.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to 60°C.

-

Pour slowly into crushed ice/water (exothermic).

-

Neutralize with NaOH (aq) to pH 8–9.

-

Extract with Ethyl Acetate (3x).

-

-

Purification:

-

Wash organic layer with brine, dry over Na

SO -

Concentrate in vacuo.

-

Recrystallization: Use Hexane/Ethanol (9:1) to yield off-white needles.

-

Visualized Pathway (Graphviz)

Caption: Regioselective Fischer Indole Synthesis pathway for 7-Bromo-2-methylindole.

Structural Validation & Characterization

Trustworthy identification relies on orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)

The C7-substitution pattern breaks the symmetry of the benzene ring, creating a distinct splitting pattern.

| Nucleus | Signal | Shift ( | Multiplicity | Assignment |

| NH | 10.8 – 11.2 | Broad Singlet | Indole N-H (deshielded) | |

| C4-H | 7.45 – 7.55 | Doublet ( | Aromatic proton | |

| C6-H | 7.25 – 7.35 | Doublet ( | Aromatic proton (adj. to Br) | |

| C5-H | 6.90 – 7.00 | Triplet (pseudo) | Aromatic proton | |

| C3-H | 6.15 – 6.25 | Singlet | Indole C3 proton | |

| CH | 2.35 – 2.45 | Singlet | C2-Methyl group |

Interpretation:

-

The absence of a signal in the 7.0–7.6 ppm region corresponding to a fourth aromatic proton confirms substitution on the benzene ring.

-

The C2-Methyl singlet integrates to 3H, confirming the incorporation of the acetone fragment.

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.[2]

-

Molecular Ion:

209 (M -

Isotopic Pattern: A 1:1 ratio of peaks at 209 and 211 confirms the presence of a single Bromine atom (

Br and

Pharmacophore Implications in Drug Design[3][4]

The 7-Bromo-2-methylindole scaffold is not merely a building block; it is a "privileged structure" for specific binding modes.

Halogen Bonding Network

In kinase inhibitors, the C7-Bromine often targets the hinge region of the ATP-binding pocket.

-

Interaction:

(backbone carbonyl). -

Energetics: The interaction strength is comparable to a weak hydrogen bond (2–5 kcal/mol) but is hydrophobic, avoiding the desolvation penalty associated with polar groups.

C2-Methyl Metabolic Blockade

Unsubstituted indoles are prone to oxidation at C2 and C3 by Cytochrome P450 enzymes, leading to reactive indolenine intermediates.

-

Effect: The C2-methyl group sterically and electronically inhibits this oxidation, significantly extending the metabolic half-life (

) of the drug candidate.

Interaction Map (Graphviz)

Caption: Pharmacophoric interaction map highlighting the functional roles of substituents.

References

-

PubChem. (2025).[1] 7-Bromo-2-methylindole Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. (Contextual grounding on C7-halogen bonding). Available at: [Link]

-

Robinson, B. (1983). The Fischer Indole Synthesis.[3][4] Wiley-Interscience. (Authoritative source for the synthesis mechanism).

-

Popowycz, F., et al. (2011). Synthesis and reactivity of 7-azaindoles and 7-haloindoles. Tetrahedron. (Review of halogenated indole reactivity). Available at: [Link]

Sources

Methodological & Application

Application Note: 7-Bromo-2-methylindole as a Strategic Building Block in Organic Synthesis

[1][2]

Executive Summary

7-Bromo-2-methylindole represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike simple indole, the presence of the 2-methyl group blocks the highly reactive C2 position, forcing electrophilic substitutions to occur exclusively at C3.[2] Simultaneously, the C7-bromine atom provides a pre-installed handle for cross-coupling reactions at the sterically demanding "molecular edge" of the indole core. This unique substitution pattern makes it an ideal starting material for synthesizing Prostaglandin D2 (PGD2) receptor antagonists , antiviral agents , and complex indole alkaloids .[1][2]

This guide details the strategic functionalization of 7-bromo-2-methylindole, providing validated protocols for overcoming the steric challenges associated with C7-cross-coupling and maximizing yield during C3-functionalization.[1][2]

Reactivity Profile & Strategic Logic

The utility of 7-bromo-2-methylindole lies in its orthogonal reactivity.[1][2] A chemist can sequentially manipulate three distinct sites without protecting group interference, provided the order of operations is chemically sound.[2]

The Reactivity Triad

-

C7-Position (The Pivot): The bromine atom allows for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2] Challenge: Proximity to the N1-H creates steric hindrance and potential catalyst poisoning.

-

C3-Position (The Nucleophile): The most electron-rich site.[1] Open for formylation (Vilsmeier-Haack), halogenation, or Friedel-Crafts acylation.[1][2]

-

N1-Position (The Anchor): The nitrogen atom can be alkylated or arylated to tune solubility and lipophilicity, or protected to prevent side reactions during C7-coupling.[1][2]

Visualization: The Functionalization Decision Matrix

Figure 1: Orthogonal reactivity map of 7-bromo-2-methylindole.[1][2] The C7 position requires transition metal catalysis, while C3 relies on classical electrophilic aromatic substitution.[2]

Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling at C7

Objective: To couple an aryl boronic acid to the hindered C7 position.[1] Challenge: The C7 position is flanked by the N1-H and C6-H, creating a "bay region" effect that retards oxidative addition.[2] Standard ligands (e.g., PPh3) often fail.[1][2] Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos) to facilitate the catalytic cycle.[2]

Materials:

-

Arylboronic acid (1.5 equiv)[1]

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (for less hindered partners)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with 7-bromo-2-methylindole (210 mg, 1.0 mmol), arylboronic acid (1.5 mmol), K3PO4 (636 mg, 3.0 mmol), and the Pd/Ligand system.

-

Degassing: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Critical: Oxygen inhibits this reaction significantly.[1][2] Sparge with Argon for 10 minutes.

-

Reaction: Seal the vial and heat to 100°C for 12–18 hours.

-

Note: The mixture will turn black as Pd(0) precipitates; this is normal.[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

-

Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–90% depending on boronic acid stability.[1][2]

Protocol B: C3-Formylation (Vilsmeier-Haack)

Objective: To install an aldehyde at C3, a key intermediate for PGD2 antagonists.[1][2] Mechanism: Electrophilic attack by the chloroiminium ion.[1]

Step-by-Step Methodology:

-

Reagent Prep: Cool anhydrous DMF (3 mL, 10 equiv) to 0°C. Dropwise add POCl3 (1.1 equiv) under N2. Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).

-

Addition: Dissolve 7-bromo-2-methylindole (1.0 mmol) in DMF (1 mL) and add dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Warm to room temperature, then heat to 40°C for 2 hours. Monitor by TLC (starting material should vanish rapidly).[1]

-

Hydrolysis: Pour the reaction mixture into crushed ice (20 g) containing NaOAc (2.0 g) or 10% NaOH. Stir vigorously for 1 hour to hydrolyze the iminium salt.

-

Isolation: The product usually precipitates as a solid.[1][2] Filter, wash with water, and dry.[1][2] Recrystallize from ethanol if necessary.

Application Case Study: PGD2 Receptor Antagonists

Context: Prostaglandin D2 (PGD2) plays a major role in allergic inflammation (asthma, rhinitis).[1][2] Antagonists targeting the DP2 (CRTH2) receptor often feature an indole core with an acetic acid side chain.[1] 7-Bromo-2-methylindole serves as a scaffold to create "7-substituted" analogs, which have been shown to improve metabolic stability by blocking the metabolically labile C7 position found in natural indoles.[1][2]

Synthetic Workflow:

-

N-Benzoylation: The indole nitrogen is acylated with a p-substituted benzoyl chloride (mimicking the Ramatroban scaffold).[1]

-

C3-Functionalization: Introduction of the acetic acid moiety (often via oxalyl chloride followed by reduction).[1][2]

-

C7-Diversification: The bromine is used last to introduce diversity (e.g., heteroaryls) to probe the receptor's hydrophobic pocket.[1][2]

Figure 2: Synthetic route to 7-substituted PGD2 receptor antagonists using 7-bromo-2-methylindole as the core building block.[1][2]

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield in Suzuki Coupling | Catalyst poisoning by N1-H (free amine).[1][2] | Protect N1 with Boc or Benzyl before coupling.[2] Alternatively, use 3.0 equiv of base to ensure deprotonation.[2] |

| Dehalogenation (H replaces Br) | "Hydride source" in solvent or overheating.[1][2] | Use strictly anhydrous dioxane; reduce temperature to 80°C; ensure Argon sparging is thorough.[1][2] |

| Poly-substitution at C3 | Excess electrophile. | The 2-methyl group sterically protects C2, but ensure stoichiometry is 1:1 for highly reactive electrophiles.[2] |

| Incomplete Vilsmeier Reaction | Moisture in DMF or POCl3.[1][2] | Distill POCl3 prior to use; use anhydrous DMF from a sealed bottle. |

Safety & Handling

References

-

PubChem. 7-Bromo-2-methylindole Compound Summary. National Library of Medicine.[1][2] [Link][1]

-

Torisu, K., et al. (2004).[1][2][4] Development of prostaglandin D2 receptor antagonist: discovery of highly potent antagonists.[4] Bioorganic & Medicinal Chemistry.[1][2][4][5][6][7][8] [Link]

-

Organic Chemistry Portal. Suzuki Coupling of Aryl Halides. (Ligand selection for hindered substrates).[1] [Link]

-

Google Patents. Preparation method of 5-bromo-7-methylindole (Analogous synthesis reference).[1][2] CN113045475A.[1][2]

Sources

- 1. 7-Bromo-2-methylindole | C9H8BrN | CID 4413081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of prostaglandin D2 receptor antagonist: discovery of highly potent antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Protection Strategies for 7-Bromo-2-methylindole

Part 1: Executive Summary & Strategic Analysis[1]

The "Steric Fortress" Challenge

7-Bromo-2-methylindole presents a unique synthetic challenge due to the convergence of two steric fronts upon the nucleophilic nitrogen (N1).[1]

-

7-Bromo Substituent (Peri-Strain): The bromine atom at C7 is located in the peri position relative to N1. Its large Van der Waals radius creates significant steric repulsion (1,7-strain) against incoming electrophiles.

-

2-Methyl Substituent: While electronically donating, the C2-methyl group sterically crowds the

-space of the nitrogen lone pair.[1]

Mechanistically, this means the N1 lone pair is physically shielded. Standard protocols effective for simple indoles (e.g., weak bases, ambient temperature) often result in stalled conversion or low yields for this scaffold. This guide details high-driving-force protocols designed to overcome this specific energy barrier.

Protection Group Selection Matrix

Select your strategy based on the intended downstream chemistry.

| Feature | Boc (tert-Butyloxycarbonyl) | Ts (Tosyl/p-Toluenesulfonyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |

| Primary Utility | Suzuki/Buchwald couplings; mild conditions.[1] | High stability; Crystallinity; Electron-withdrawing (activates C3). | Directed Ortho Metalation (DoM); Lithium-halogen exchange. |

| Steric Tolerance | Moderate. The | High. Planar sulfur center is easier to introduce than tetrahedral carbon. | High. Linear ether chain minimizes steric clash during attack. |

| Stability | Labile to strong acids (TFA, HCl) and strong nucleophiles. | Stable to acid/base; cleaved by Mg/MeOH or strong hydrolysis. | Very stable to base/nucleophiles; cleaved by Fluoride (TBAF). |

| Recommendation | Protocol A | Protocol B | Protocol C |

Part 2: Detailed Experimental Protocols

Protocol A: N-Boc Protection (Catalytic Activation)

Best for: Rapid derivatization and palladium-catalyzed cross-couplings.[1]

The Challenge: The bulky anhydride (Boc

Materials

-

Di-tert-butyl dicarbonate (Boc

O) (1.5 – 2.0 equiv)[1] -

DMAP (0.2 equiv) – Note: Higher loading than standard (0.05) is required.[4][5]

-

Triethylamine (Et

N) (1.5 equiv) -

Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and purge with N

. -

Dissolution: Dissolve 7-bromo-2-methylindole in DCM (0.2 M concentration).

-

Base Addition: Add Et

N followed by DMAP. Stir for 10 minutes at Room Temperature (RT). -

Electrophile Addition: Add Boc

O (dissolved in minimal DCM) dropwise.-

Critical Check: Gas evolution (CO

) is usually not observed here, but color change may occur.

-

-

Reaction: Stir at RT. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: If <50% conversion after 4 hours, add 0.5 equiv Boc

O and heat to reflux (40 °C). The 7-Br steric bulk often requires thermal energy to overcome the activation barrier.[1]

-

-

Workup: Quench with 1M HCl (to remove DMAP/Et

N). Wash organic layer with sat.[5] NaHCO -

Purification: Flash chromatography on silica. (Note: N-Boc indoles are less polar than the parent).

Protocol B: N-Tosylation (Phase Transfer Catalysis)

Best for: Scale-up, storage, and harsh reaction conditions.[1]

The Challenge: Sulfonylation requires a hard "push" to displace the chloride. The Solution: Phase Transfer Catalysis (PTC) using a biphasic system allows for the generation of the highly reactive indolyl anion at the interface without requiring anhydrous conditions.

Materials

-

p-Toluenesulfonyl chloride (TsCl) (1.3 equiv)[1]

-

Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 equiv)

-

50% NaOH (aq) or powdered KOH

-

Toluene or Benzene

Step-by-Step Methodology

-

Biphasic Setup: In a flask, combine the indole and TsCl in Toluene (0.3 M).

-

Catalyst Addition: Add the TBAHS phase transfer catalyst.

-

Initiation: Add 50% NaOH solution (or powdered KOH) vigorously.

-

Agitation: Vigorously stir (1000 rpm) at RT for 2-6 hours.

-

Why: Mass transfer is the rate-limiting step. High shear is necessary.

-

-

Workup: Dilute with water and EtOAc. Separate layers. The organic layer usually contains pure product.

-

Crystallization: N-Tosyl-7-bromo-2-methylindole often crystallizes directly from Ethanol or Hexane/EtOAc upon concentration.[1]

Protocol C: N-SEM Protection (The Lithiation Shield)

Best for: Directed Ortho Metalation (DoM) or Lithium-Halogen Exchange.[1]

The Challenge: SEM-Cl is highly reactive but releases HCl. The 7-Br/2-Me steric pocket makes the S

Materials

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)[1]

-

DMF (Anhydrous) or THF (Anhydrous)

Step-by-Step Methodology

-

Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under Argon.

-

Addition: Add a solution of indole in DMF dropwise to the NaH suspension.

-

Observation: Hydrogen gas evolution will be vigorous. Wait until bubbling ceases (approx. 30 mins) and the solution turns yellow/brown (formation of indolyl anion).

-

-

Cryogenic Control: Cool the mixture to -10 °C or 0 °C.

-

Why: To prevent exotherms from causing decomposition of the sensitive SEM-Cl.

-

-

Alkylation: Add SEM-Cl dropwise via syringe.

-

Warming: Allow to warm to RT slowly over 1 hour. Stir for 3-12 hours.

-

Quench: Caution! Quench excess NaH with water very slowly at 0 °C.

-

Extraction: Extract with Et

O (Ether is preferred over EtOAc to avoid emulsions with DMF). Wash extensively with water/LiCl solution to remove DMF.

Part 3: Visualization & Logic[1]

Decision Logic for Protection Strategy

Caption: Decision matrix for selecting the optimal N-protecting group based on downstream synthetic requirements.

Steric Environment Visualization

Caption: Schematic representation of the 1,7-strain and 2-methyl hindrance blocking the nitrogen nucleophile.

References

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Lipshutz, B. H., & Pegram, J. J. (1980).

-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters. Link -

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[10] Metal-halogen exchange of bromoindoles.[10] A route to substituted indoles. The Journal of Organic Chemistry. Link

-

BenchChem. Protocol for Fischer Indole Synthesis of 2-Methylindoles. (General reference for 2-methylindole reactivity). Link

-

Sigma-Aldrich. Product Specification: 7-Bromo-2-methylindole.[1] Link

Sources

- 1. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. 7-Bromo-2-methylindole 302912-38-5 [sigmaaldrich.com]

- 3. PubChemLite - 7-bromo-4-fluoro-2-methyl-1h-indole (C9H7BrFN) [pubchemlite.lcsb.uni.lu]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]